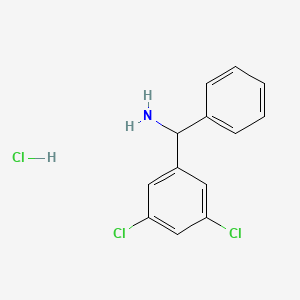

(3,5-Dichlorophenyl)(phenyl)methanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3,5-Dichlorophenyl)(phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C13H11Cl2N·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two chlorine atoms attached to a phenyl ring and a methanamine group, making it a versatile molecule for different chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dichlorophenyl)(phenyl)methanamine hydrochloride typically involves the reaction of 3,5-dichlorobenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industrial standards .

Analyse Chemischer Reaktionen

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions:

Substitution Reactions

The amine group acts as a nucleophile in substitution reactions:

Cyclization Reactions

The compound participates in intramolecular cyclization:

Schiff Base Formation

Reacts with aldehydes/ketones:

text(3,5-Dichlorophenyl)(phenyl)methanamine + RCHO → Imine derivatives

Metal-Catalyzed Cross-Coupling

| Catalyst System | Substrates | Products |

|---|---|---|

| Ni(PPh₃)₂Cl₂ | Aryl bromides, dimethylzinc | Biaryl methanamines |

Comparative Reactivity

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound is primarily utilized as a key intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its structure allows for enhanced drug efficacy and specificity, making it a valuable candidate for developing new therapeutic agents .

Potential Biological Activities

Research indicates that compounds with similar structural characteristics often demonstrate antimicrobial, anti-inflammatory, and anticancer properties. Computational studies suggest that (3,5-Dichlorophenyl)(phenyl)methanamine hydrochloride may interact with specific biological targets, leading to potential therapeutic applications.

Agricultural Chemistry

Agrochemical Formulation

In agricultural chemistry, this compound is employed in formulating agrochemicals. It provides effective pest control solutions while minimizing environmental impact, aligning with sustainable agricultural practices .

Biochemical Research

Receptor Binding and Enzyme Inhibition Studies

The compound is extensively used in biochemical research to investigate receptor binding and enzyme inhibition. These studies are crucial for understanding complex biological processes and identifying potential therapeutic targets .

High-Throughput Screening

Interaction studies utilizing high-throughput screening methods evaluate the compound's effects on various cellular targets. This approach provides insights into its mechanism of action and potential side effects.

Material Science

Development of Advanced Materials

In material science, this compound is suitable for developing advanced materials such as polymers and coatings. Its chemical stability and performance under various conditions make it a desirable component in creating innovative materials .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profiles of compounds related to this compound:

| Study Focus | Findings | Implications |

|---|---|---|

| Pharmaceutical Efficacy | Demonstrated enhanced efficacy in neurological models | Potential for new drug development targeting CNS disorders |

| Agricultural Impact | Effective in reducing pest populations with minimal environmental toxicity | Supports sustainable agriculture initiatives |

| Biochemical Mechanisms | Identified specific enzyme interactions leading to inhibition | Provides insights for drug design targeting similar pathways |

Wirkmechanismus

The mechanism of action of (3,5-Dichlorophenyl)(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3,4-Dichlorophenyl)(phenyl)methanamine hydrochloride: Similar structure but with chlorine atoms at different positions.

(3,5-Dichlorophenyl)(phenyl)methanamine: The free base form without the hydrochloride salt.

(3,5-Dichlorophenyl)(phenyl)methanol: The alcohol derivative of the compound.

Uniqueness

(3,5-Dichlorophenyl)(phenyl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. This makes it a valuable compound for various chemical and biological applications .

Biologische Aktivität

(3,5-Dichlorophenyl)(phenyl)methanamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to provide a comprehensive overview of the compound's biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure

The compound is characterized by the following structural formula:

This structure includes a dichlorophenyl group and a phenyl group connected via a methanamine linkage.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound. The compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 4 µg/mL | Moderate |

| Escherichia coli | 8 µg/mL | Moderate |

| Klebsiella pneumoniae | 16 µg/mL | Low |

| Pseudomonas aeruginosa | 32 µg/mL | Low |

The above table summarizes the MIC values for various bacterial strains. Notably, the compound shows moderate activity against Staphylococcus aureus, which is significant given the rise of antibiotic-resistant strains.

The antimicrobial efficacy of this compound is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. The presence of chlorine atoms in the structure may enhance lipophilicity, facilitating better penetration into bacterial cells and increasing reactivity with microbial targets .

Anticancer Activity

In addition to its antimicrobial properties, research has indicated that this compound also possesses anticancer activity. A study evaluated its effects on various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer).

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| A549 | 25 | Moderate |

| Caco-2 | 15 | High |

The data indicates that the compound exhibits a lower IC50 value against Caco-2 cells compared to A549 cells, suggesting it may be more effective in targeting colon cancer cells.

Case Studies

- Study on Antimicrobial Efficacy : A recent study highlighted the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated an MIC of 4 µg/mL, making it a promising candidate for further development as an antimicrobial agent against resistant strains .

- Anticancer Evaluation : Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. Results showed that it induced apoptosis in Caco-2 cells through the activation of caspase pathways, indicating its potential as an anticancer therapeutic .

Eigenschaften

IUPAC Name |

(3,5-dichlorophenyl)-phenylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N.ClH/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9;/h1-8,13H,16H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORMJHUIOKZLAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC(=CC(=C2)Cl)Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.